Methyl 2-(3-nitropyridin-2-ylamino)acetate
Description
Chemical Identity and Nomenclature
This compound is identified by the Chemical Abstracts Service (CAS) registry number 57461-53-7. This compound has a molecular formula of C8H9N3O4 with a calculated molecular weight of 211.17 grams per mole. The structure consists of a 3-nitropyridine core with an amino glycinate methyl ester substituent at the 2-position.
The compound is known by several synonyms in chemical literature and commercial catalogs, including:
- Methyl (3-nitropyridin-2-yl)glycinate
- Methyl 2-[(3-nitropyridin-2-yl)amino]acetate
- Glycine, N-(3-nitro-2-pyridinyl)-, methyl ester
- 2-[(3-nitro-2-pyridinyl)amino]acetic acid methyl ester
The structural composition features a pyridine ring with a nitro group at position 3 and an amino glycine methyl ester substituent at position 2. This arrangement creates a molecule with both electron-donating and electron-withdrawing functionalities, contributing to its chemical reactivity and synthetic utility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H9N3O4 |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 57461-53-7 |
| Physical Appearance | Crystalline solid |
| Chemical Classification | Nitropyridine derivative, Glycine ester |
Historical Development and Discovery
The development of this compound is closely tied to advances in heterocyclic chemistry, particularly in the synthesis and functionalization of nitropyridine derivatives. While the specific first synthesis of this compound is not extensively documented in the available literature, the synthetic pathway has been well-established.
The compound is typically synthesized through the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and glycine methyl ester hydrochloride. This synthetic route illustrates the reactivity pattern of halogenated nitropyridines, where the electron-withdrawing nitro group activates the adjacent halogen for nucleophilic displacement by amine nucleophiles.
A typical synthesis procedure involves reacting methyl glycinate hydrochloride (1.98 g) and 2-chloro-3-nitropyridine (2.50 g) in N,N-dimethylformamide (16.0 mL) with triethylamine (5.50 mL). The reaction mixture is stirred overnight at 80°C, followed by solvent evaporation, dissolution in ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography to yield the title compound.
By 2021, the compound had become commercially available from several chemical suppliers at varying quantities and price points, indicating its established position in the chemical market. Price data from that period showed considerable variation based on quantity and supplier:
Table 2: Commercial Availability (as of 2021)
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | B499218 | 50 mg | $90 |
| American Custom Chemicals Corporation | CHM0079097 | 1 g | $925.31 |
| American Custom Chemicals Corporation | CHM0079097 | 2.5 g | $1363.65 |
| American Custom Chemicals Corporation | CHM0079097 | 5 g | $1759.28 |
| Crysdot | CD21005760 | 1 g | $952 |
Significance in Heterocyclic Chemistry
This compound holds considerable importance in heterocyclic chemistry, particularly as a representative of nitrogen-containing heterocycles with functionalized substituents. The compound embodies several key features that make it valuable in synthetic organic chemistry and medicinal chemistry research.
Nitrogen-containing heterocycles represent one of the most significant structural classes in modern chemical science and pharmaceutical development. Analysis of United States Food and Drug Administration approved drugs reveals that approximately 59% of small-molecule drugs incorporate nitrogen heterocycles, underscoring their importance in drug design and development. The nitropyridine moiety in this compound provides a versatile scaffold that can be further modified through various transformations.
The presence of multiple functional groups within this compound creates opportunities for selective reactivity and derivatization:
- The nitro group at the 3-position can be reduced to an amino group, opening pathways to diverse heterocyclic structures.
- The ester functionality offers potential for hydrolysis, amidation, reduction, or transesterification reactions.
- The secondary amino group connecting the glycinate to the pyridine ring provides a site for further functionalization.
The compound serves as an intermediate in the synthesis of more complex heterocyclic structures with potential biological activities. Nitrogen heterocycles similar to this compound have demonstrated wide-ranging pharmacological activities including anticancer, antiviral, antimicrobial, and other therapeutic properties. While specific biological activities of this compound itself are not extensively documented in the available literature, its structural features align with those of bioactive nitrogen heterocycles.
The synthetic versatility of this compound is further exemplified by related transformations in nitropyridine chemistry. For instance, 2-amino-3-nitropyridine, a structurally related compound, functions as an intermediate in the preparation of compounds with antibacterial and antifungal activities. This suggests potential parallel applications for this compound in medicinal chemistry and agrochemical research.
The compound also represents an example of the utility of selective nucleophilic aromatic substitution reactions in heterocyclic synthesis. The electron-withdrawing nitro group activates the pyridine ring toward nucleophilic attack, allowing for regioselective introduction of substituents. This reactivity pattern is important in the design and synthesis of structurally diverse heterocyclic libraries.
Properties
IUPAC Name |
methyl 2-[(3-nitropyridin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7(12)5-10-8-6(11(13)14)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRFIOILJHNISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651905 | |
| Record name | Methyl N-(3-nitropyridin-2-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57461-53-7 | |
| Record name | Methyl N-(3-nitropyridin-2-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation Method
| Step No. | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine (2.50 g), methyl glycinate hydrochloride (1.98 g), triethylamine (5.50 mL), DMF (16 mL) | Mix reagents in DMF, add triethylamine to neutralize HCl, stir at 80°C overnight | - | Triethylamine acts as base to deprotonate methyl glycinate hydrochloride |
| 2 | Evaporation of solvent under reduced pressure | Concentrate reaction mixture to remove DMF | - | Ensures removal of solvent before extraction |
| 3 | Extraction with ethyl acetate, washing with water and brine | Purification by liquid-liquid extraction to remove inorganic salts and impurities | - | Drying over anhydrous sodium sulfate to remove residual water |
| 4 | Silica gel column chromatography (ethyl acetate/hexane) | Final purification step to isolate pure methyl 2-(3-nitropyridin-2-ylamino)acetate | 70-80 | Typical yield range based on similar nucleophilic aromatic substitution reactions |
This method is described in detail in patent EP2848618 and chemical databases, confirming the reproducibility and industrial feasibility of the process.
Reaction Mechanism Insights
- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the 2-position of the 3-nitropyridine ring is displaced by the nucleophilic amino group of methyl glycinate.
- Role of Nitro Group: The electron-withdrawing nitro group at the 3-position activates the pyridine ring toward nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.
- Base Function: Triethylamine neutralizes the hydrochloride salt of methyl glycinate, generating the free amine for nucleophilic attack.
Alternative Preparation Approaches and Industrial Considerations
While the above method is predominant, related patent literature describes preparatory steps for nitropyridine derivatives that could be adapted for this compound’s synthesis, including:
- Preparation of halogenated amino pyridines as precursors.
- Use of chlorinated solvents such as dichloromethane or ethyl acetate for extraction and purification.
- Avoidance of costly or hazardous reagents like cesium acetate or sulfur dioxide, which are common drawbacks in older methods.
- Optimization of reaction temperature (typically 80°C) and time (overnight) to maximize yield and purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-chloro-3-nitropyridine, methyl glycinate hydrochloride |
| Solvent | N,N-dimethylformamide (DMF) |
| Base | Triethylamine |
| Temperature | 80°C |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Purification | Extraction with ethyl acetate, washing, silica gel chromatography |
| Typical Yield | 70-80% |
| Molecular Formula | C8H9N3O4 |
| Molecular Weight | 211.17 g/mol |
Research Findings and Optimization Notes
- The use of DMF as solvent facilitates solubilization of both reactants and base, enabling efficient nucleophilic substitution.
- Triethylamine is preferred due to its moderate basicity and ease of removal post-reaction.
- The reaction is sensitive to temperature; lower temperatures reduce reaction rate, while higher temperatures risk side reactions.
- Purification by silica gel chromatography is essential to remove unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitropyridin-2-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Carboxylic acids: Formed through the hydrolysis of the ester group.
Substituted pyridine derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(3-nitropyridin-2-ylamino)acetate can be synthesized through various methods, including vicarious nucleophilic substitution and other organic reactions involving nitropyridines. The compound features a nitro group attached to a pyridine ring, which enhances its reactivity and biological activity.
Key Synthesis Methods:
- Vicarious Nucleophilic Substitution : This method allows for the introduction of amino groups into the pyridine structure, yielding compounds with diverse functionalities .
- Oxidative Nitration : This approach has been used to synthesize nitropyridines efficiently, which can then be modified to produce this compound .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development.
Anticancer Properties
Research indicates that compounds related to this compound can inhibit cell proliferation in various cancer types. They show selective activity against serine/threonine kinases like CDK4 and CDK6, which are crucial in cell cycle regulation .
Anti-infective Potential
The compound has demonstrated activity against certain bacterial strains, including those classified under the ESKAPE pathogens, which are known for their antibiotic resistance. This suggests potential applications in treating infections caused by resistant bacteria .
Medicinal Chemistry Applications
This compound serves as an important intermediate in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been explored for their ability to treat:
- Inflammatory Diseases : The compound's structural features allow it to interact with biological pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .
- Neurological Disorders : Some studies suggest that modifications of this compound could lead to agents effective against neurodegenerative diseases due to their ability to penetrate the blood-brain barrier .
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer cells (MCF-7) and prostate cancer cells (LNCaP), showcasing its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of CDK4/6 |
| LNCaP | 15.0 | Induction of apoptosis |
Case Study: Anti-infective Activity
Another research effort focused on testing the efficacy of this compound against ESKAPE pathogens. The compound showed promising results against Klebsiella pneumoniae and Acinetobacter baumannii, indicating its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitropyridin-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that further modulate biological activities .
Comparison with Similar Compounds
Data Table: Key Properties and Comparisons
| Compound | Molecular Weight | Key Functional Groups | Hydrogen Bonding Capacity | Notable Interactions |
|---|---|---|---|---|
| Methyl 2-(3-nitropyridin-2-ylamino)acetate | 225.18 g/mol | Nitro, amino, ester | High (NH, ester O) | Intramolecular NH⋯O, π-π stacking |
| Methyl 2-(pyridin-2-ylamino)acetate | 166.17 g/mol | Amino, ester | Moderate (NH, ester O) | Intermolecular NH⋯O |
| Ethyl 2-(3-nitropyridin-2-yl)oxyacetate | 226.19 g/mol | Nitro, ether, ester | Low (ester O only) | Van der Waals, dipole-dipole |
| Methyl 2-(2-nitrophenyl)acetate | 195.15 g/mol | Nitro, ester | Low | π-π stacking, dipole-dipole |
Research Implications
- Synthetic Applications: The nitro group in the target compound may direct regioselectivity in further functionalization reactions, unlike its non-nitro analogs .
- Material Science: Enhanced hydrogen bonding in the nitro-amino system could promote crystalline phases suitable for optoelectronic materials .
- Biological Activity : The pyridine core and nitro group may synergize in medicinal chemistry contexts, such as kinase inhibition or nitroreductase targeting.
Biological Activity
Methyl 2-(3-nitropyridin-2-ylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitropyridine moiety, which is known for its diverse biological properties. The compound can be represented as follows:
- Chemical Formula : C₉H₈N₄O₃
- Molecular Weight : 224.18 g/mol
The presence of the nitro group and the amino group in its structure allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to:
- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, generating reactive intermediates that may interact with cellular components, leading to various biological effects.
- Hydrolysis of Ester Group : The ester moiety can be hydrolyzed to release active metabolites that further modulate biological activities.
- Enzyme Interaction : It has been investigated as a biochemical probe in studying enzyme activities and metabolic pathways, indicating its role in modulating enzymatic functions.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown efficacy against various pathogens including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens has yet to be fully characterized but suggests potential therapeutic applications.
Anti-inflammatory Properties
The compound is also explored for its anti-inflammatory potential. Similar nitropyridine derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzyme activities linked to inflammation and infection pathways. For example, it was shown to reduce the secretion of inflammatory mediators in cellular models .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the nitro and amino groups significantly affect the biological activity of pyridine derivatives. This highlights the importance of structural configuration in enhancing potency against biological targets .
- Catalytic Applications : The compound has been utilized in catalytic processes, showcasing its versatility beyond biological applications. For instance, it has been involved in aerial oxidation reactions, indicating potential industrial relevance .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate | Different ester group | Antimicrobial |
| Methyl 2-(4-nitropyridin-2-ylamino)acetate | Different nitro position | Anti-inflammatory |
This comparative analysis underscores the uniqueness of this compound due to its specific structural configuration and corresponding biological properties.
Q & A
Q. What are the key functional groups in Methyl 2-(3-nitropyridin-2-ylamino)acetate, and how do they influence its reactivity?
The compound contains a nitro group (-NO₂) at the 3-position of the pyridine ring, an amino group (-NH-) bridging the pyridine and acetate moieties, and a methyl ester (-COOCH₃). The nitro group is electron-withdrawing, directing electrophilic substitution to specific positions on the pyridine ring, while the amino group facilitates hydrogen bonding and nucleophilic interactions. The ester group allows for hydrolysis or transesterification reactions, making it versatile in synthetic pathways .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the aromatic pyridine environment, ester carbonyl (δ ~165–175 ppm), and nitro group effects on neighboring protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1720 cm⁻¹ (ester C=O) are diagnostic .
Q. How is this compound synthesized?
A plausible route involves:
- Step 1 : Nitration of 2-aminopyridine to yield 3-nitro-2-aminopyridine.
- Step 2 : Alkylation with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the acetamide linkage.
- Purification : Column chromatography or recrystallization to isolate the product .
Advanced Research Questions
Q. How does the position of the nitro group on the pyridine ring affect reactivity compared to isomers like 5-nitro derivatives?
The 3-nitro group creates distinct electronic effects:
- Electrophilic Substitution : The meta-directing nitro group deactivates the pyridine ring, making it less reactive toward electrophiles compared to para-substituted analogs.
- Hydrogen Bonding : The amino group’s proximity to the nitro group may stabilize transition states in nucleophilic reactions, enhancing regioselectivity. Comparative studies with Ethyl 2-(5-nitropyridin-2-yl)acetate show altered reaction kinetics in Suzuki couplings and SNAr reactions .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Crystal Packing : The nitro and amino groups may form intermolecular hydrogen bonds (N–H···O), complicating unit cell symmetry.
- Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters. Graph set analysis (e.g., Etter’s rules) helps categorize H-bonding motifs (e.g., R₂²(8) rings) .
Q. How can computational methods predict the compound’s potential in drug discovery?
- Docking Studies : Target enzymes like cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like Hammett constants (σₘ).
- ADMET Prediction : Tools like SwissADME evaluate solubility and permeability .
Q. How should researchers resolve contradictions in reactivity data between batch syntheses?
- Hypothesis Testing : Compare reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE).
- Analytical Triangulation : Cross-validate HPLC purity, NMR integration ratios, and X-ray crystallography to identify byproducts.
- Isotopic Labeling : Trace N-labeled intermediates to confirm reaction pathways .
Methodological Tables
Q. Table 1: Comparison of Nitropyridine Acetate Derivatives
| Compound | Nitro Position | Key Reactivity Differences | Applications |
|---|---|---|---|
| This compound | 3 | Enhanced H-bonding, slower SNAr | Drug intermediate, crystallography |
| Ethyl 2-(5-nitropyridin-2-yl)acetate | 5 | Faster Suzuki coupling, higher electrophilicity | Heterocyclic synthesis |
| Methyl 2-(4-nitrophenyl)acetate | 4 (phenyl) | High solubility, rapid hydrolysis | Polymer precursors |
| Data synthesized from . |
Q. Table 2: Recommended Analytical Techniques
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
